molecular formula C19H16N6O2S B3012665 3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034464-39-4

3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3012665
CAS No.: 2034464-39-4
M. Wt: 392.44
InChI Key: ZHMPRWGJIOILBG-UHFFFAOYSA-N
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Description

3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H16N6O2S and its molecular weight is 392.44. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

  • A study demonstrated the synthesis of thiazole and benzothiazole fused pyranopyrimidine derivatives, evaluated for their antiproliferative activity against several cancer cell lines. Compounds showed selective cytotoxicity towards cancer cells over normal cells, with certain derivatives exhibiting potent antiproliferative activities, implying their potential as cancer therapeutics (Nagaraju et al., 2020).

Antimicrobial and Antifungal Agents

  • Novel heterocycles incorporating a thiadiazole moiety were synthesized for assessment against the cotton leafworm, Spodoptera littoralis, showcasing the versatility of such compounds in developing pest control agents (Fadda et al., 2017).
  • Another research explored benzothiazole pyrimidine derivatives for their in vitro antibacterial and antifungal activities, indicating significant efficacy compared to standard drugs, highlighting their potential as antimicrobial and antifungal agents (Maddila et al., 2016).

GyrB Inhibitors and Antituberculosis Activity

  • A series designed by molecular hybridization led to the identification of compounds with promising activity against Mycobacterium tuberculosis GyrB ATPase, displaying notable antituberculosis activity and low cytotoxicity, making them strong candidates for further antituberculosis drug development (Jeankumar et al., 2013).

Safety and Hazards

Primary aromatic amines (PAAs), as a class of persistent and highly toxic organic pollutants, have been posing a great threat to human health and the environment . Therefore, the design and preparation of a highly sensitive and selective luminescent probe to detect PAAs among various amines are important but challenging .

Future Directions

The subtle change in the halogen atom of the benzo[c][1,2,5]thiadiazole unit is a unique method to tune the photophysical properties of those materials, and also provides good guidelines to design highly efficient red/near-infrared molecules for cellular imaging applications . This work not only provides a thiadiazole-based 2D fluorescent organic framework nanosheet, but also an excellent fluorescent sensor with unexpected sensitivity and selectivity for PAA detection .

Biochemical Analysis

Biochemical Properties

3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and engage in hydrophobic interactions. These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways. For instance, the compound may act as an inhibitor or activator of specific enzymes, thereby modulating their activity and affecting downstream biochemical processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key signaling molecules, leading to alterations in cellular responses. Additionally, it can impact gene expression by binding to specific transcription factors or regulatory elements, thereby influencing the transcription of target genes. These changes in gene expression can result in modifications to cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in changes to biochemical pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes to cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. These interactions can have significant implications for the overall metabolic state of the cell and may contribute to the compound’s therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity. These transport and distribution mechanisms are essential for understanding the compound’s effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall efficacy. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c26-18(12-3-4-15-16(10-12)23-28-22-15)24-8-5-13(6-9-24)25-11-21-17-14(19(25)27)2-1-7-20-17/h1-4,7,10-11,13H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMPRWGJIOILBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.